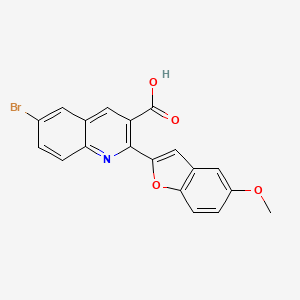![molecular formula C21H21FN2O4 B13372871 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13372871.png)
3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is known for its diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxaldehyde under basic conditions, followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar pyridinone core and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, indole derivatives also possess a heterocyclic structure similar to pyridinones.
Uniqueness
What sets 3-[(2-fluorophenyl)(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Propriétés
Formule moléculaire |
C21H21FN2O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-[(2-fluorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C21H21FN2O4/c1-11-9-15(25)18(20(27)23(11)3)17(13-7-5-6-8-14(13)22)19-16(26)10-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Clé InChI |
RDWFQZBHKMMDRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2F)C3=C(C=C(N(C3=O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{3-[(3-bromoanilino)carbonyl]phenyl} 1-piperidinecarbothioate](/img/structure/B13372789.png)
![Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372796.png)
![3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
![5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13372807.png)
![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372826.png)
![1,3-Benzodioxol-5-yl [6-(2-thienyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]methyl ether](/img/structure/B13372828.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
![Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13372838.png)
![N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide](/img/structure/B13372841.png)

![6-[(4-Fluorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372855.png)
